molecular formula C19H18N2O B8682628 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 827320-71-8

1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B8682628
M. Wt: 290.4 g/mol
InChI Key: NIBAUFLJZPWHJZ-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a solution of 3,4-dihydroisoquinoline (4.00 g, 30.5 mmol) and CH3CN (50 mL) at 0° C. was added acetyl chloride (2.13 mL, 30.5 mmol) over 2 min. The reaction was stirred 30 min and 1H-indole (3.57 g, 30.5 mmol) and triethylamine (4.25 mL, 30.5 mmol) in CH3CN (5 mL) were added and the reaction warmed to RT. The reaction was stirred under N2 3 h, then quenched with 10% HCl (100 mL), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with NaHCO3 (100 mL), dried (Na2SO4), and concentrated to give the crude product as a white solid (9.2 g). The solid was dissolved in CH2Cl2 (50 mL) to give a suspension which was filtered and the solid collected. The white solid (3.55 g) was recrystallized from hot acetone (230 mL) and cooled at −20° C. overnight to give 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone as a white crystalline solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]=1.[C:11](Cl)(=[O:13])[CH3:12].[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16]1.C(N(CC)CC)C>CC#N.C(Cl)Cl>[NH:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17]([CH:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH2:4][CH2:3][N:2]2[C:11](=[O:13])[CH3:12])=[CH:16]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=NCCC2=CC=CC=C12
Name
Quantity
2.13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.57 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
4.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred under N2 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white solid (9.2 g)
CUSTOM
Type
CUSTOM
Details
to give a suspension which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
The white solid (3.55 g) was recrystallized from hot acetone (230 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −20° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1N(CCC2=CC=CC=C12)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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